2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide
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Overview
Description
2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide is a compound that features an indole moiety, which is a significant structural component in many natural products and pharmaceuticals. The indole nucleus is known for its diverse biological activities, making it a valuable scaffold in medicinal chemistry
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that the presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This suggests that 2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide may interact with its targets through hydrogen bonding, leading to inhibition of target activity.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that indole derivatives have diverse biological activities , suggesting that this compound may have a wide range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide may interact with a variety of enzymes, proteins, and other biomolecules, although specific interactions have not been reported.
Cellular Effects
Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound influences cell function in a variety of ways . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in a variety of metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide typically involves the reaction of 3-(1H-indol-3-yl)urea with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring that the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form 2-(3-(1H-indol-3-yl)amino)benzamide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using reagents such as N-bromosuccinimide or nitric acid.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 2-(3-(1H-indol-3-yl)amino)benzamide.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylic acid: Shares the indole nucleus and is known for its biological activity.
3-(1H-indol-3-yl)urea: A precursor in the synthesis of 2-{[(1H-indol-3-yl)carbamoyl]amino}benzamide.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Uniqueness
This compound is unique due to its specific combination of the indole moiety with a benzamide group, which may confer distinct biological activities and chemical properties compared to other indole derivatives .
Properties
IUPAC Name |
2-(1H-indol-3-ylcarbamoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c17-15(21)11-6-2-4-8-13(11)19-16(22)20-14-9-18-12-7-3-1-5-10(12)14/h1-9,18H,(H2,17,21)(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNKKAFBWCCCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)NC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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